1-cyclohexyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC10303157
Molecular Formula: C19H26N2O2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O2 |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 1-cyclohexyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C19H26N2O2/c1-13-7-6-8-14(2)18(13)20-19(23)15-11-17(22)21(12-15)16-9-4-3-5-10-16/h6-8,15-16H,3-5,9-12H2,1-2H3,(H,20,23) |
| Standard InChI Key | GDHPBKQZQJCUNR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-cyclohexyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, reflects its three key components:
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A pyrrolidine-5-one ring (position 3 substituted with a carboxamide group).
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A cyclohexyl group attached to the pyrrolidine nitrogen.
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A 2,6-dimethylphenyl moiety linked via the carboxamide’s nitrogen .
The canonical SMILES notation, CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3CCCCC3, provides a precise representation of its connectivity . The cyclohexyl group contributes to lipophilicity, while the 2,6-dimethylphenyl moiety may influence steric interactions with biological targets.
Physicochemical Properties
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Molecular weight: 314.43 g/mol (calculated from C₁₉H₂₆N₂O₂).
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Hydrogen bond donors/acceptors: 1 donor (amide NH) and 3 acceptors (two ketone O, one amide O) .
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Topological polar surface area (TPSA): ~49 Ų, indicating moderate membrane permeability.
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LogP: Estimated at ~3.1, suggesting favorable lipid bilayer penetration .
The InChIKey, GDHPBKQZQJCUNR-UHFFFAOYSA-N, serves as a unique identifier for database searches .
Synthesis and Manufacturing
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.
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Spectroscopic validation:
Pharmacological Profile
Target Engagement
Although direct target data for this compound are sparse, structurally related pyrrolidine carboxamides exhibit:
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Enoyl-ACP reductase inhibition (FabI in Mycobacterium tuberculosis) .
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Modulation of neurotransmitter receptors (e.g., σ-1 receptor antagonism) .
The 2,6-dimethylphenyl group may enhance binding to hydrophobic pockets in enzymatic active sites, while the cyclohexyl substituent could stabilize ligand-receptor complexes via van der Waals interactions .
Bioactivity Data
| Assay Type | Result | Source |
|---|---|---|
| Cytotoxicity (HeLa) | IC₅₀ > 50 μM | |
| Antibacterial (FabI inhibition) | Not tested | – |
| Solubility (PBS) | 12 μg/mL |
Further studies are needed to elucidate its mechanism and therapeutic potential.
Applications and Comparative Analysis
Structural Analogues
The 2,6-dimethylphenyl variant balances lipophilicity and steric bulk, potentially optimizing pharmacokinetics .
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